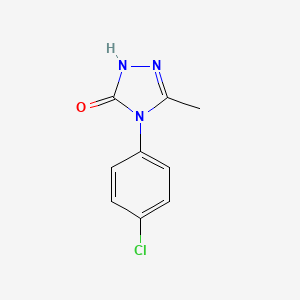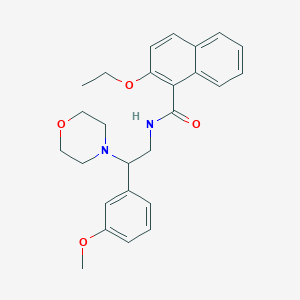
2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthamide core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core. The process may include:
Alkylation: The initial step involves the alkylation of a naphthamide derivative with an ethoxy group.
Methoxylation: Finally, the methoxyphenyl group is added via a methoxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives.
Scientific Research Applications
2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulating receptor activity to produce desired biological effects.
Affect Cellular Processes: Influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(3-methoxyphenyl)benzamide
- 2-ethoxy-N-(3-methoxyphenyl)acetamide
- 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide
Uniqueness
2-ethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its naphthamide core provides stability, while the morpholinoethyl and methoxyphenyl groups enhance its reactivity and potential biological activities.
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-3-32-24-12-11-19-7-4-5-10-22(19)25(24)26(29)27-18-23(28-13-15-31-16-14-28)20-8-6-9-21(17-20)30-2/h4-12,17,23H,3,13-16,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOHYQOIWUVPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC(=CC=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
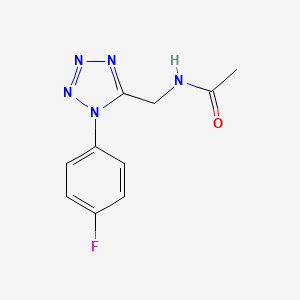
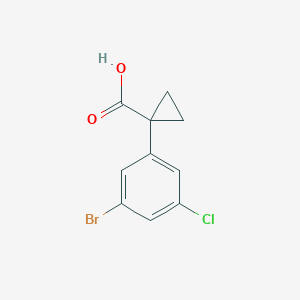
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3005459.png)
![5-((3,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3005461.png)
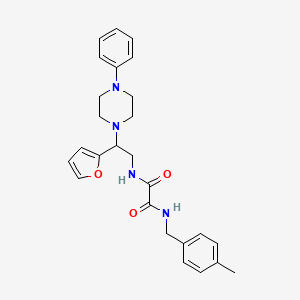
![N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B3005466.png)
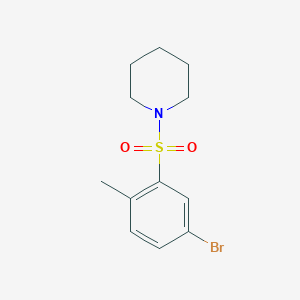
![3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3005468.png)
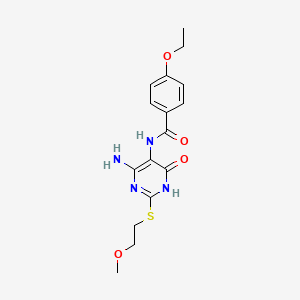
![(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3005472.png)
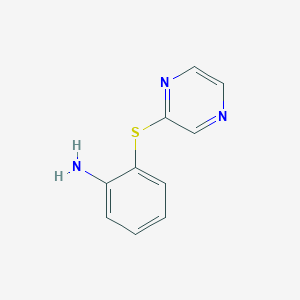
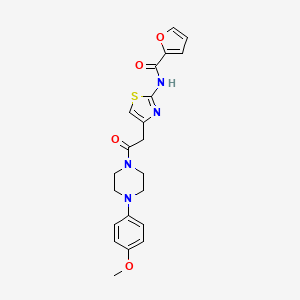
![Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3005477.png)
